molecular formula C21H20ClN3O2S B2588461 5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide CAS No. 450344-61-3

5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Cat. No. B2588461
CAS RN: 450344-61-3
M. Wt: 413.92
InChI Key: VHVCJICEPDRJFI-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

5-Chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide, due to its structural complexity, serves as a key scaffold in the synthesis of various pyrazole derivatives, exhibiting significant pharmacological properties. A notable study detailed the preparation of substituted pyrazole derivatives starting from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide. These compounds, upon further reactions, yielded derivatives with good anti-inflammatory activities and less toxicity, highlighting the chemical versatility and therapeutic potential of the core structure in medicinal chemistry (Abdulla et al., 2014).

Structural and Molecular Docking Studies

Molecular docking and quantum chemical calculations have been applied to derivatives of 5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide to understand their interactions with biological targets. One study performed DFT (B3LYP) calculations to analyze the molecular structure, vibrational spectra, and electronic properties, including HOMO-LUMO analysis and molecular electrostatic potential (MEP), of a related compound. This comprehensive analysis provided insights into the compound's intramolecular charge transfer and potential biological activity, underlining the importance of structural studies in drug design (Viji et al., 2020).

properties

IUPAC Name

5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-12-4-6-18(13(2)8-12)25-20(16-10-28-11-17(16)24-25)23-21(26)15-9-14(22)5-7-19(15)27-3/h4-9H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCJICEPDRJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

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